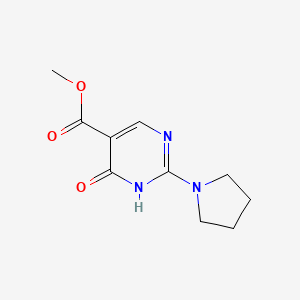

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method includes the use of phosphorus oxychloride as a reagent . The reaction is usually carried out at elevated temperatures, around 105°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous ether solution.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions suggest its potential use as a neuroprotective and anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a pyrimidine ring with a pyrrolidine moiety provides it with unique chemical and biological properties that are not observed in other similar compounds .

Biological Activity

Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, also known by its CAS number 1023815-58-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3 with a molecular weight of 223.23 g/mol. The compound features a pyrimidine ring substituted with a hydroxyl group and a pyrrolidine moiety, which may influence its biological interactions.

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For example, certain pyrimidine derivatives have shown effectiveness against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although specific data on this compound remains limited. Studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

2. Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipids, which play roles in various physiological processes including inflammation and pain modulation. Inhibitors in this category have been shown to modulate emotional behavior in animal models, suggesting potential therapeutic applications in neuropsychiatric disorders .

Structure–Activity Relationship (SAR)

The understanding of SAR for Methyl4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine derivatives is essential for optimizing their biological activity. Modifications to the substituents on the pyrimidine ring can significantly alter potency and selectivity:

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various pyrimidine derivatives, certain compounds demonstrated significant activity against HCMV at low concentrations with minimal cytotoxicity. The structure modifications that enhanced activity included the introduction of hydroxyl groups and alterations to the nitrogen substituents on the pyrimidine ring .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the effects of NAPE-PLD inhibitors on emotional behavior in mice. Compounds similar to this compound were administered, revealing alterations in anxiety-like behaviors correlated with changes in endogenous lipid levels .

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

methyl 6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H13N3O3/c1-16-9(15)7-6-11-10(12-8(7)14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,11,12,14) |

InChI Key |

UBOABZFCDQYVSF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)N2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.